
m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenoxybenzyl group, an isopropyl group, and a naphthalinacetate moiety. Its chemical properties make it a valuable substance for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate typically involves multiple steps, starting with the preparation of the phenoxybenzyl and naphthalinacetate intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the phenoxybenzyl group can be synthesized through a nucleophilic substitution reaction, while the naphthalinacetate moiety can be prepared via esterification reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield phenoxybenzyl ketones, while reduction reactions can produce alcohol derivatives. Substitution reactions often result in the formation of new ester or ether compounds.
Applications De Recherche Scientifique
m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industrially, it is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate can be compared with other similar compounds, such as this compound derivatives and analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and application potential.
List of Similar Compounds:- This compound derivatives
- Phenoxybenzyl esters
- Naphthalinacetate analogs
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
64497-82-1 |
|---|---|
Formule moléculaire |
C28H26O3 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(3-phenoxyphenyl)methyl 3-methyl-2-naphthalen-2-ylbutanoate |
InChI |
InChI=1S/C28H26O3/c1-20(2)27(24-16-15-22-10-6-7-11-23(22)18-24)28(29)30-19-21-9-8-14-26(17-21)31-25-12-4-3-5-13-25/h3-18,20,27H,19H2,1-2H3 |
Clé InChI |
ICAAMTJXEOELFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC2=CC=CC=C2C=C1)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


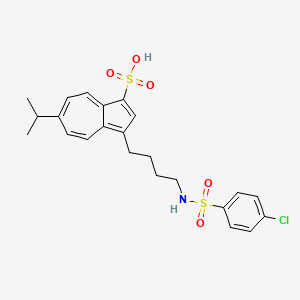

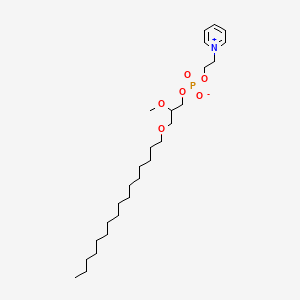
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)
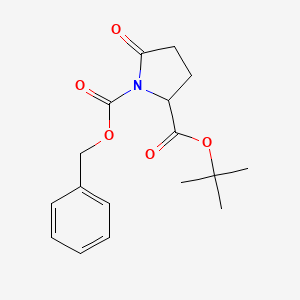
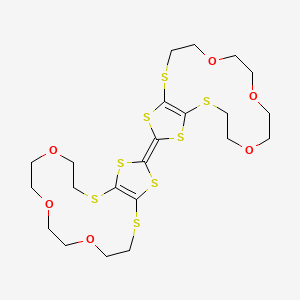
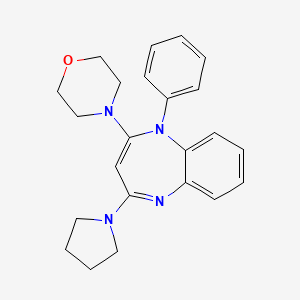
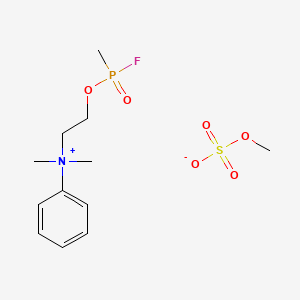
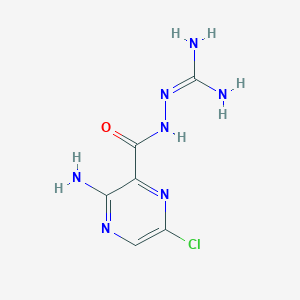
![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)

![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)

![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
